molecular formula C19H24N4O2 B2912743 N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320421-81-4

N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

货号: B2912743
CAS 编号: 2320421-81-4
分子量: 340.427
InChI 键: PMNPLJWMJVTJFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a pyrazole moiety at the 3-position and a carboxamide group substituted with a 4-methoxyphenylmethyl chain at the 8-position.

属性

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-7-3-14(4-8-18)13-20-19(24)23-15-5-6-16(23)12-17(11-15)22-10-2-9-21-22/h2-4,7-10,15-17H,5-6,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNPLJWMJVTJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Azabicyclo Octane Framework: This is often the most challenging step and may involve a series of cyclization reactions starting from a suitable bicyclic precursor.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

化学反应分析

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with unique properties.

作用机制

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Key Compounds:

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione Structure: Replaces the carboxamide group with a diketone-oxa system and substitutes pyrazole at the 8-position. Properties: Molecular formula C10H11N3O3; XLogP3 = 0.7 (predicted). Relevance: Demonstrates the versatility of pyrazole in modifying pharmacokinetic profiles.

N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide Structure: Substitutes 4-methoxyphenylmethyl with pyridinylmethyl and replaces pyrazole with pyridinyloxy. Properties: Molecular weight 338.4; SMILES: O=C(NCc1ccccn1)N1C2CCC1CC(Oc1ccccn1)C2.

Analogues with Aromatic Carboxamide Substituents

Key Compounds:

N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a) Structure: Features bis(4-fluorophenyl)methyl and dimethylaminoethyl groups. Synthesis: Prepared via KI-mediated alkylation and oxalate salt formation. Relevance: The dimethylaminoethyl chain enhances basicity, which may improve interaction with amine-binding receptors (e.g., sigma-1) .

3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate (10c)

  • Structure : Incorporates piperidinylethyl and bis(4-fluorophenyl)methoxy groups.
  • Properties : Higher molecular weight (C29H35F2N3O3) and XLogP3 ≈ 4.2 (estimated). The fluorinated aromatic groups increase lipophilicity, favoring membrane permeability .

Pharmacologically Active Derivatives

Key Compounds:

(+)-N-(2-((1H-pyrazol-1-yl)methyl)-3-((1R,3r,5S)-6'-fluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-isochroman]-8-yl)propyl)-N-[3H]- Application: Tritiated radiotracer for NOP receptor imaging. Relevance: Highlights the utility of pyrazole-containing bicyclic compounds in PET ligand development .

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

  • Structure : Pyridinylsulfonyl and trifluoromethylphenyl groups.
  • Properties : Molecular weight 439.46; XLogP3 ≈ 3.4. The sulfonyl group introduces strong hydrogen-bond acceptor capacity, likely influencing protein binding .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight XLogP3 (est.) Biological Relevance
Target Compound C20H24N4O2 4-Methoxyphenylmethyl, pyrazole 352.44 ~2.9 Potential CNS ligand (inferred)
10a C25H30F2N3O3 Bis(4-fluorophenyl)methyl, dimethylaminoethyl 473.52 4.5 Sigma receptor interaction
10c C29H35F2N3O3 Bis(4-fluorophenyl)methoxy, piperidinylethyl 527.61 4.2 High lipophilicity
N-[(pyridin-2-yl)methyl] analog C19H22N4O2 Pyridinylmethyl, pyridinyloxy 338.4 1.8 Enhanced polarity
3-(Pyridin-2-ylsulfonyl) analog C20H20F3N3O3S Pyridinylsulfonyl, trifluoromethylphenyl 439.46 3.5 Protein binding modulation

生物活性

N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure with a pyrazole moiety and a methoxyphenyl group, which are significant for its biological interactions.

Pharmacological Properties

The biological activity of this compound has been linked to various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit potential as anticancer agents. For instance, related pyrazole derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic processes .
  • Neuroprotective Effects : Some derivatives of azabicyclo compounds have been studied for their neuroprotective properties. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell cycle regulation, leading to the arrest of cancer cells in mitosis .
  • Modulation of Receptor Activity : The compound may also interact with various receptors in the central nervous system, suggesting a role in modulating neurotransmitter release and activity.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cancer Cell Line Studies : In vitro studies demonstrated that pyrazole derivatives significantly inhibited the growth of breast and prostate cancer cell lines, with IC50 values indicating potent activity. These findings support further exploration into their development as anticancer therapeutics .
  • Neuroprotection : Research involving animal models indicated that compounds with similar structures provided neuroprotection against oxidative stress-induced neuronal death, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrazole derivativesInhibition of cell proliferation
NeuroprotectiveAzabicyclo compoundsProtection against oxidative stress
Kinase InhibitionKSP inhibitorsInduction of monopolar spindle phenotype

常见问题

Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cycloaddition or Mannich reactions to construct the azabicyclo[3.2.1]octane core. For example, analogous compounds (e.g., ) use spirocyclic intermediates and nucleophilic substitutions. Key optimizations include:
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance pyrazole coupling efficiency.
  • Purification : Employ high-performance liquid chromatography (HPLC) with Chromolith columns () to isolate stereoisomers.
  • Temperature Control : Maintain sub-0°C conditions during carboxamide formation to prevent side reactions.
    Yield improvements often require iterative solvent screening (e.g., THF for solubility) and stoichiometric adjustments of the 4-methoxyphenylmethylamine precursor .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) ().
  • NMR : Use ¹H/¹³C NMR to resolve the azabicyclo[3.2.1]octane ring protons (δ 1.5–3.5 ppm) and methoxyphenyl signals (δ 3.8–4.2 ppm). Compare with X-ray crystallography data (e.g., ) to confirm stereochemistry.
  • Single-Crystal X-Ray Diffraction : Resolve ambiguities in bicyclic ring conformation, as demonstrated for related azabicyclo derivatives (). Cross-validate with elemental analysis for purity ≥95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazole and methoxyphenyl substituents on bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with substituents at the pyrazole N1 position (e.g., electron-withdrawing groups) and methoxyphenyl para position ().
  • Biological Assays : Test analogs against target enzymes (e.g., Pfmrk kinase in ) using IC₅₀ assays.
  • Computational Modeling : Perform molecular docking to correlate substituent electronic properties (Hammett σ values) with binding affinity. For example, ’s Mannich reaction derivatives show how pyrazole modifications alter chelation capacity .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Combine docking results (e.g., AutoDock Vina) with mutagenesis studies to validate binding pockets.
  • Dynamic Simulations : Run molecular dynamics (MD) simulations to assess conformational stability of the azabicyclo core in solvent (e.g., explicit water models).
  • In Vitro-In Silico Correlation : Reconcile discrepancies by adjusting force field parameters (e.g., AMBER) to better model the bicyclic ring’s rigidity (). Publish negative results to refine predictive algorithms .

Q. How can researchers address challenges in quantifying trace impurities during analytical profiling?

  • Methodological Answer :
  • LC-MS/MS : Use tandem mass spectrometry with Purospher® STAR columns () to detect impurities ≤0.1%.
  • Isotopic Labeling : Introduce ¹³C labels at the carboxamide group to distinguish degradation products.
  • Reference Standards : Cross-check with USP-certified methods () for validation. Document impurity profiles in compliance with ICH Q3 guidelines .

Q. What retrosynthetic approaches are feasible for scaling up production without compromising stereochemical integrity?

  • Methodological Answer :
  • Modular Synthesis : Break the molecule into azabicyclo[3.2.1]octane and pyrazole-carboxamide fragments ().
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine group during bicyclo ring formation ().
  • Flow Chemistry : Implement continuous flow systems to enhance reproducibility of temperature-sensitive steps (e.g., nitro group reductions in ) .

Contradiction Analysis & Methodological Gaps

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Dynamic Effects : NMR may average signals for flexible substituents (e.g., methoxyphenyl rotation), whereas X-ray captures static conformations ().
  • Solvent Artifacts : Re-run NMR in deuterated DMSO to mimic crystallography conditions.
  • Collaborative Validation : Share raw data with crystallography consortia (e.g., Cambridge Structural Database) for peer verification .

Q. What gaps exist in current methodologies for studying this compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Models : Use hepatocyte incubation assays () to identify cytochrome P450-mediated oxidation hotspots (e.g., methoxy demethylation).
  • Isotope Tracing : Apply ¹⁸O labeling to track carboxamide hydrolysis pathways.
  • Machine Learning : Train models on existing pharmacokinetic data for azabicyclo derivatives to predict metabolic liabilities .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。